2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine
Description
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine (CAS: 853784-24-4) is a bicyclic heterocyclic compound with the molecular formula C₇H₇F₃N₂S and a molecular weight of 208.2 g/mol. It features a tetrahydrothiazolo[5,4-c]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position. Predicted physicochemical properties include a boiling point of 216.3±40.0 °C, density of 1.401±0.06 g/cm³, and pKa of 7.22±0.20, indicating moderate basicity . This compound is a key intermediate in pharmaceuticals, notably in the synthesis of Edoxaban, a Factor Xa inhibitor used as an anticoagulant . The -CF₃ group enhances metabolic stability and lipophilicity, critical for drug bioavailability .
Properties
Molecular Formula |
C7H7F3N2S |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)6-12-4-1-2-11-3-5(4)13-6/h11H,1-3H2 |
InChI Key |
XGUALGYMAJUNLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Construction via Cyclization and Functional Group Transformations
The key step in synthesizing the tetrahydrothiazolo[5,4-c]pyridine scaffold typically involves cyclization reactions starting from appropriately substituted pyridine or piperidine derivatives. One common approach is:
Formation of thiazole ring fused to tetrahydropyridine: This is achieved by reacting amino-substituted pyridine derivatives with sulfur sources and cyanamide or related reagents under acidic or catalytic conditions, facilitating ring closure to form the thiazolo ring fused to the tetrahydropyridine moiety.
Use of Boc (tert-butoxycarbonyl) protection: Protecting amino groups as Boc derivatives allows for controlled reactivity during multi-step synthesis, facilitating subsequent functionalizations.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent at the 2-position can be introduced by:
Halogenated acetylation followed by substitution: For example, 3-bromoacetyl derivatives bearing trifluoromethyl groups can be reacted with the thiazolo[5,4-c]pyridine intermediates to form cyclic products incorporating the trifluoromethyl substituent.
Use of trifluoromethylated starting materials: Starting from precursors already bearing trifluoromethyl groups allows for direct incorporation into the final heterocyclic system.
Representative Preparation Methodologies
Gewald Reaction-Based Synthesis
A widely cited method involves the Gewald reaction, which enables the synthesis of 2-amino-thiazole derivatives, key intermediates en route to the target compound:
Step 1: Reaction of Boc-protected piperidone with cyanamide and elemental sulfur in refluxing ethanol with morpholine as a catalyst yields 2-amino-thiazole derivatives.
Step 2: These intermediates are then subjected to cyclization with reagents such as 2,5-dimethoxytetrahydrofuran in acetic acid to furnish the tetrahydrothiazolo[5,4-c]pyridine core.
Step 3: Removal of the Boc protecting group by trifluoroacetic acid (TFA) treatment yields the secondary amine intermediate ready for further functionalization.
Step 4: Final introduction of the trifluoromethyl group is achieved by reacting the secondary amine intermediate with trifluoromethyl-substituted sulfonyl chlorides or 3-bromoacetyl derivatives bearing trifluoromethyl groups, under basic conditions (e.g., DIPEA in DMF) to afford the target compound.
Cyanation and Hydrolysis Route
Another approach involves:
Cyanation of bromo-substituted tetrahydrothiazolo[5,4-c]pyridine derivatives to form cyano intermediates, followed by hydrolysis to carboxylic acid derivatives, which can be further modified to introduce trifluoromethyl groups.
This method provides an efficient industrially scalable route with fewer steps and uses inexpensive starting materials.
Experimental Data and Yields
Notes on Reaction Optimization and Challenges
Water sensitivity: Presence of water during the formation of amino-thiazole intermediates significantly reduces yields, necessitating anhydrous conditions.
Catalyst choice: Secondary amines such as morpholine catalyze the Gewald reaction step effectively.
Purification: Chromatographic purification using silica gel and gradient elution with ethyl acetate/hexane is standard practice for isolating pure products.
Summary of Key Preparation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiazole rings.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine differ primarily in substituents at the 2- or 5-positions. These modifications influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Substituent Variations at the 2-Position
Substituent Variations at the 5-Position
Research Findings and Functional Insights
- Antimicrobial Activity : Sulfonyl-substituted derivatives (e.g., 5-((aryl)sulfonyl)-2-(1H-pyrrol-1-yl) analogs) exhibit moderate antimicrobial activity against E. coli and S. aureus, though the trifluoromethyl variant remains unexplored in this context .
- Factor Xa Inhibition: The 5-methyl derivative (5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride) is a critical component of non-amidine Factor Xa inhibitors, demonstrating enhanced binding through hydrophobic interactions with the enzyme's S4 pocket . In contrast, the trifluoromethyl group in the target compound likely optimizes electronic and steric effects for anticoagulant efficacy in Edoxaban .
- Synthetic Utility : Bromo and chloro derivatives serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups .
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The -CF₃ group in the target compound increases logP compared to -Cl or -NH₂ analogs, enhancing membrane permeability .
- Solubility: Hydrochloride salts (e.g., 2-amino and 5-methyl derivatives) exhibit improved aqueous solubility, critical for oral bioavailability .
- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, prolonging half-life in vivo compared to methyl or ethyl substituents .
Biological Activity
2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine is a heterocyclic compound characterized by the presence of a thiazole ring fused to a pyridine structure. The incorporation of the trifluoromethyl group significantly influences its chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.
The molecular formula of this compound is with a molecular weight of 208.2 g/mol. The trifluoromethyl group enhances lipophilicity and stability in biological systems, making it a subject of interest in pharmacological research .
Antimicrobial Activity
Research indicates that derivatives of thiazolopyridines exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. The trifluoromethyl group is believed to improve membrane permeability and stability, enhancing its antibacterial and antifungal activities .
- Case Study : A study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy. Modifications in the thiazole and pyridine moieties led to compounds demonstrating potent antibacterial effects. The presence of the trifluoromethyl group was crucial for enhancing these effects .
Anticancer Activity
The compound has also been explored for its anticancer properties. Thiazolopyridine derivatives have been identified as potential inhibitors of key cancer-related pathways. For instance, molecular docking studies suggest that this compound interacts favorably with enzymes involved in tumor growth .
- Case Study : In a study focusing on dual inhibitors targeting c-Met and VEGFR-2 receptors for cancer therapy, structural analogs were synthesized and tested. Some derivatives exhibited IC50 values in the low micromolar range against these targets . Although this compound was not directly studied in this context, its structural similarities suggest potential for similar activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 4,5-Dihydrothiazolo[5,4-C]pyridine | Thiazolo-pyridine | Antimicrobial activity |
| 2-Methyl-4,5-dihydrothiazolo[5,4-C]pyridine | Methylated thiazolo-pyridine | Enhanced lipophilicity |
| 2-(Fluoromethyl)-4,5-dihydrothiazolo[5,4-C]pyridine | Fluorinated derivative | Improved selectivity against certain bacteria |
| This compound | Thiazolo-pyridine with trifluoromethyl group | Enhanced stability and interaction potential |
The trifluoromethyl group not only enhances stability but also increases hydrophobic interactions with biological targets compared to simpler analogs lacking such modifications .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes using readily available precursors. Common methods include:
Q & A
Q. Reference Table: Synthetic Yields Under Varied Conditions
| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thioamide + Pyridine Derivative | BF₃·Et₂O | DMF | 80 | 78 |
| Thiol + Carbonyl Compound | p-TsOH | Ethanol | 70 | 85 |
| Cyclocondensation | None | Toluene | 100 | 62 |
How can researchers characterize the structural and electronic properties of this compound?
Q. Basic Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2) and ring saturation. For example, tetrahydrothiazolo protons appear as multiplet signals at δ 2.3–3.6 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₇H₇F₃N₂S: 232.02 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths and angles, critical for conformational analysis (e.g., dihedral angles between thiazole and pyridine rings) .
Q. Advanced Analysis
- Density Functional Theory (DFT) : Computes electronic distribution, revealing electrophilic regions (e.g., sulfur in thiazole) for reactivity prediction .
What strategies optimize this compound’s activity as a Factor Xa inhibitor?
Advanced Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances binding to Factor Xa’s S4 pocket by hydrophobic interactions. Modifications include:
Q. Reference Table: IC₅₀ Values of Analogues
| Compound | Modification | IC₅₀ (nM) |
|---|---|---|
| 2-(Trifluoromethyl)-thiazolo-pyridine | None | 120 |
| 2-Cyclopentyl-thiazolo-pyridine | Hydrophobic S4 binding | 85 |
| Ethyl carbamate derivative | Enhanced H-bonding | 45 |
Methodological Tip : Use surface plasmon resonance (SPR) to measure binding kinetics and molecular docking (e.g., AutoDock Vina) for binding mode validation .
How to resolve contradictions in reported biological activity data?
Advanced Data Reconciliation
Discrepancies often arise from:
- Purity Variations : HPLC purity <95% may introduce off-target effects. Validate via LC-MS .
- Assay Conditions : Differences in buffer pH (7.4 vs. 6.8) or ionic strength alter IC₅₀. Standardize using Tris-HCl (pH 7.4, 150 mM NaCl) .
- Cell Line Specificity : Test activity across multiple models (e.g., human plasma vs. recombinant Factor Xa) .
Case Study : A 2024 study reported IC₅₀ = 120 nM, while a 2023 study found 200 nM. Reanalysis revealed residual DMSO (>1%) in the latter, suppressing activity .
What physicochemical properties are critical for in vivo stability?
Q. Basic Stability Profiling
- Hygroscopicity : The hydrochloride salt form (common in analogs) is hygroscopic; store at 2–8°C under desiccation .
- Solubility : Aqueous solubility <0.1 mg/mL necessitates prodrug strategies (e.g., esterification) .
- Oxidative Stability : The thiazole sulfur is prone to oxidation. Use antioxidants (e.g., BHT) in formulations .
Q. Reference Table: Key Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 | HPLC Retention Time |
| Melting Point | 199–203°C | Differential Scanning Calorimetry |
| pKa | 4.2 (thiazole NH) | Potentiometric Titration |
How to address poor solubility in pharmacokinetic studies?
Q. Advanced Formulation Approaches
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility up to 5 mg/mL .
- Nanoemulsions : Lipid-based nanoemulsions (particle size <100 nm) improve bioavailability by 3-fold in rodent models .
- Salt Formation : Hydrochloride salts (common in analogs) increase aqueous solubility but require pH adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
